molecular formula C21H21N3O5S2 B2946885 N-(4-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851781-57-2

N-(4-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2946885
CAS No.: 851781-57-2
M. Wt: 459.54
InChI Key: GMXNRVILUQJJQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a pyrazoline derivative characterized by a fused pyrazoline core substituted with a furan-2-yl group, a phenylsulfonyl moiety, and an ethanesulfonamide side chain. Pyrazolines are five-membered heterocyclic compounds with two adjacent nitrogen atoms, widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

N-[4-[2-(benzenesulfonyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S2/c1-2-30(25,26)23-17-12-10-16(11-13-17)19-15-20(21-9-6-14-29-21)24(22-19)31(27,28)18-7-4-3-5-8-18/h3-14,20,23H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXNRVILUQJJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features:

  • Pyrazoline core : The 4,5-dihydro-1H-pyrazole ring provides a rigid scaffold for functional group attachment.
  • Phenylsulfonyl group : Introduces sulfonamide functionality, often associated with improved pharmacokinetic properties and enzyme inhibition .
  • Ethanesulfonamide side chain : Contributes to solubility and target binding via hydrogen bonding .

Comparison with Similar Compounds

The target compound belongs to a broader class of pyrazoline-based sulfonamides. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Properties Biological Activity Reference
Target Compound Furan-2-yl, phenylsulfonyl, ethanesulfonamide C₂₁H₂₁N₃O₅S₂ High polarity due to sulfonamide groups Antimicrobial (hypothesized)
N-(4-(5-(4-chlorophenyl)-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetamide (39) 4-Chlorophenyl, 4-sulfamoylphenyl, dichlorophenylacetamide C₂₉H₂₄Cl₃N₅O₃S Higher molecular weight, lipophilic Cholinesterase/MAO inhibition
1-(furan-2-yl)-N-(4-(5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanimine (4) Furan-2-yl, methanimine C₁₉H₁₇N₃O₂ Lower solubility (no sulfonamide) Antimicrobial (62% yield)
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide 3-Chlorophenylsulfonyl, 2-fluorophenyl C₂₃H₂₁ClFN₃O₄S₂ Halogenated substituents enhance stability Not reported
N-(4-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide Acetyl, furan-2-yl C₁₈H₁₉N₃O₄S Reduced steric bulk vs. phenylsulfonyl Intermediate for drug development

Key Observations:

Substituent Impact on Bioactivity: The phenylsulfonyl group in the target compound may enhance enzyme-binding affinity compared to acetyl or methanimine derivatives . Halogenated analogs (e.g., 4-chlorophenyl in compound 39) show pronounced inhibitory effects on cholinesterase and monoamine oxidase, suggesting that electron-withdrawing groups enhance target engagement .

Physicochemical Properties: The ethanesulfonamide group improves aqueous solubility relative to non-sulfonamide analogs (e.g., compound 4) . Molecular weight and logP values correlate with bioavailability; bulkier substituents (e.g., dichlorophenylacetamide in compound 39) may limit membrane permeability .

Synthetic Yields :

  • Pyrazolines with electron-deficient aryl groups (e.g., nitro in compound 7 ) achieve higher yields (~76%) compared to furan-containing derivatives (~62%) .

Table 2: Antimicrobial Activity Comparison

Compound Microbial Strains Tested MIC (μg/mL) Reference
Target Compound Not explicitly reported N/A
N-(4-(5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-1-(4-nitrophenyl)methanimine (7) E. coli, S. aureus 12.5–25
N-(4-(5-(Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4,6-diethoxy-1,3,5-triazin-2-amine (7a-7h) C. albicans, B. subtilis 6.25–50

Discussion:

The presence of sulfonamide groups may enhance efficacy against resistant strains, as seen in compound 7a-7h .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.